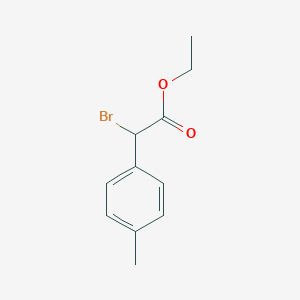
Ethyl 2-bromo-2-(p-tolyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-2-(p-tolyl)acetate is a chemical compound that belongs to the family of esters. It is commonly used in organic synthesis as a reagent, intermediate, and building block for various organic compounds. This compound is a colorless to light yellow liquid that has a boiling point of 260-262°C. The chemical formula for this compound is C11H13BrO2.
Mécanisme D'action
The mechanism of action of Ethyl 2-bromo-2-(p-tolyl)acetate is not well understood. However, it is believed to act as an electrophilic reagent in organic synthesis, reacting with nucleophiles such as alcohols, amines, and thiols to form various functionalized compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not intended for use in drug manufacturing, and therefore, its effects on the human body are not well studied.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-bromo-2-(p-tolyl)acetate in lab experiments are its high purity, stability, and ease of handling. However, its limitations include its high cost and limited availability.
Orientations Futures
There are various future directions for the research and development of Ethyl 2-bromo-2-(p-tolyl)acetate. These include:
1. The synthesis of new compounds using this compound as a building block.
2. The development of new synthetic methods for the preparation of this compound.
3. The study of the mechanism of action of this compound in organic synthesis.
4. The investigation of the biochemical and physiological effects of this compound.
5. The optimization of the synthesis process for this compound to reduce its cost and increase its availability.
Conclusion:
This compound is a valuable reagent in organic synthesis, with various applications in scientific research. Its synthesis method is well established, and it is commonly used as a building block for the preparation of various compounds. However, its biochemical and physiological effects are not well understood, and further research is needed in this area. The future directions for the research and development of this compound include the synthesis of new compounds, the development of new synthetic methods, and the investigation of its mechanism of action.
Méthodes De Synthèse
Ethyl 2-bromo-2-(p-tolyl)acetate can be synthesized through the esterification of 2-bromo-2-(p-tolyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of 60-70°C for several hours, and the product is then purified through distillation.
Applications De Recherche Scientifique
Ethyl 2-bromo-2-(p-tolyl)acetate has various applications in scientific research. It is used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. This compound is also used as a reagent in organic synthesis for the preparation of various intermediates and functionalized compounds.
Propriétés
IUPAC Name |
ethyl 2-bromo-2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDQUYJGNGJMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

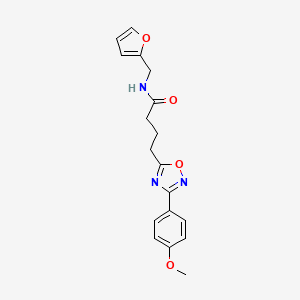
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)

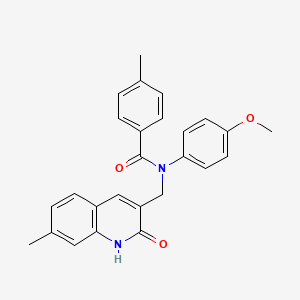
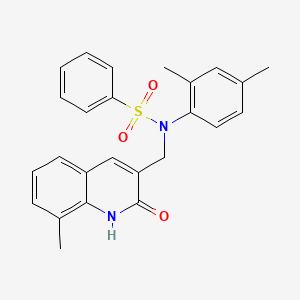

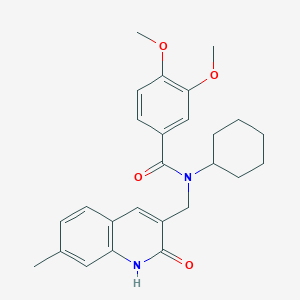
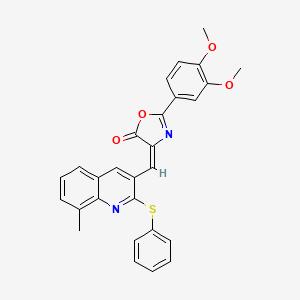
![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)

![2-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697681.png)
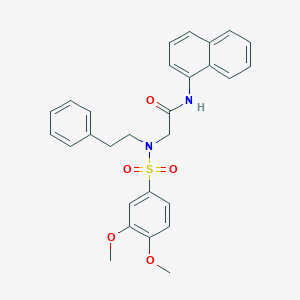
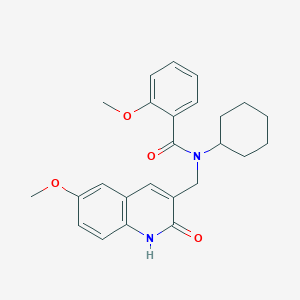
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7697707.png)